4-(Bromomethyl)-1-chloro-2-iodobenzene

Vue d'ensemble

Description

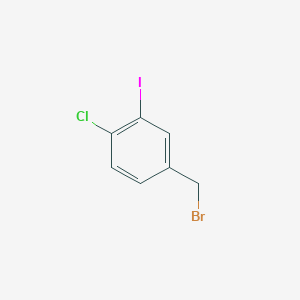

4-(Bromomethyl)-1-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Mécanisme D'action

Target of Action

Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.

Mode of Action

The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .

Result of Action

Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-chloro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-chloro-2-iodobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-1-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the halogenated benzene ring to less substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of less halogenated benzene derivatives.

Applications De Recherche Scientifique

4-(Bromomethyl)-1-chloro-2-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in cross-coupling reactions.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and as a precursor for radiolabeled compounds used in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Bromomethyl)-1-chlorobenzene

- 4-(Bromomethyl)-2-iodobenzene

- 4-(Chloromethyl)-1-iodobenzene

- 4-(Iodomethyl)-1-chlorobenzene

Uniqueness

4-(Bromomethyl)-1-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry. The presence of iodine, in particular, enhances its utility in cross-coupling reactions and as a precursor for radiolabeled compounds .

Activité Biologique

4-(Bromomethyl)-1-chloro-2-iodobenzene is an organobromine compound with a complex halogenated structure that has garnered attention in various fields of chemical and biological research. Understanding its biological activity is crucial for potential applications in medicinal chemistry, environmental science, and material science. This article will explore the biological activities associated with this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzene ring substituted with bromomethyl, chlorine, and iodine groups, which significantly influence its reactivity and biological interactions.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 287.48 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes severe skin burns and eye damage |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of multiple halogens in this compound may enhance its ability to disrupt microbial membranes or interfere with metabolic processes.

2. Cytotoxicity

Studies have shown that halogenated compounds can exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve the formation of reactive oxygen species (ROS) or the induction of apoptosis through various signaling pathways.

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways involving halogenated substrates. Its ability to form covalent bonds with nucleophilic residues in enzymes could lead to inhibition of enzymatic activity.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage.

- Covalent Bond Formation : Its electrophilic nature allows it to react with nucleophiles in biomolecules, potentially leading to enzyme inhibition or disruption of cellular functions.

- Membrane Disruption : The hydrophobic nature of the compound can facilitate its incorporation into lipid membranes, disrupting membrane integrity and function.

Toxicological Profile

The toxicological assessment of this compound reveals significant hazards:

- Acute Toxicity : It is classified as harmful if swallowed and can cause severe skin burns and eye damage .

- Chronic Effects : Long-term exposure may lead to more severe health consequences, necessitating careful handling and usage protocols in laboratory settings.

Case Studies

Several studies have explored the biological activity of halogenated compounds similar to this compound:

- Study on Antimicrobial Properties : A comparative study found that halogenated benzyl derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting a similar potential for this compound.

- Cytotoxicity Assessment : Research involving structurally related compounds demonstrated cytotoxic effects on human cancer cell lines, indicating that further investigation into this compound's efficacy against cancer cells is warranted.

- Enzyme Interaction Studies : Investigations into the interaction between halogenated compounds and specific enzymes have shown that these compounds can act as effective inhibitors, providing a basis for exploring therapeutic applications.

Propriétés

IUPAC Name |

4-(bromomethyl)-1-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHYVBHSCYXWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.